molecular formula C17H17NO3 B2840503 Methyl 3-[(2-phenylethyl)carbamoyl]benzoate CAS No. 925159-24-6

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate

Cat. No. B2840503
CAS RN: 925159-24-6
M. Wt: 283.327
InChI Key: BCCKIIRLHFEWLK-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is a chemical compound with the molecular formula C17H17NO3 . It has a molecular weight of 283.33 . This compound is also known by other names such as “3-(2-Phényléthyl)benzoate de méthyle”, “Benzoic acid, 3-(2-phenylethyl)-, methyl ester”, and "Methyl-3-(2-phenylethyl)benzoat" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is characterized by a carbonyl group (C=O) and an amino group (NH2) attached to a benzene ring . The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19) .


Physical And Chemical Properties Analysis

“Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is a solid compound . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Crystal Engineering

Methyl 2-(carbazol-9-yl)benzoate demonstrates the capability of undergoing phase transitions under high pressure, moving from a structure with eight molecules in the asymmetric unit to a more densely packed structure. This transition underlines the material's potential in crystal engineering applications, where pressure can induce changes in molecular conformation and packing (Johnstone et al., 2010).

Catalysis

Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids have been demonstrated, showcasing a method for the efficient functionalization of benzoic acids. This research opens pathways for the synthesis of complex molecules from simpler substrates, highlighting the potential of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate derivatives in synthetic chemistry (Giri et al., 2007).

Antibacterial Agents

Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, including carbamates with the generic structure similar to Methyl 3-[(2-phenylethyl)carbamoyl]benzoate, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These findings suggest the potential of such compounds as novel anti-H. pylori agents, presenting a promising avenue for developing new treatments for bacterial infections (Carcanague et al., 2002).

Synthesis Methodologies

An iron-catalyzed benzylation of 1,3-dicarbonyl compounds has been developed, showcasing a method that allows for the synthesis of pharmaceutically interesting compounds, including anticoagulants. This methodology highlights the versatility of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate derivatives in contributing to the efficient synthesis of complex organic molecules (Kischel et al., 2007).

Safety and Hazards

“Methyl 3-[(2-phenylethyl)carbamoyl]benzoate” is classified as a hazardous substance. It has the signal word “Warning” and the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 3-(2-phenylethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCKIIRLHFEWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate

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